molecular formula C12H15ClN2 B3416571 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-66-2

2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3416571
CAS No.: 845866-66-2
M. Wt: 222.71 g/mol
InChI Key: IRHUANWOGPQCIS-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is a chemical compound of interest in medicinal chemistry and pharmaceutical research, with the molecular formula C 12 H 15 ClN 2 and a molecular weight of 222.71 g/mol. Its core structure is based on the 2,5-diazabicyclo[2.2.1]heptane scaffold, a bridged diaza-cycle known for its rigidity and three-dimensional structure, which is valuable in drug discovery for exploring novel pharmacophores and achieving molecular diversity . The compound is further functionalized with a (3-chlorophenyl)methyl group, a common motif in bioactive molecules that can influence target binding affinity and metabolic stability. This compound is intended for research applications For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a versatile chemical intermediate or a molecular scaffold in the synthesis of more complex compounds, particularly in the development of targeted screening libraries. Its structure suggests potential for probing biological pathways or as a precursor in the synthesis of potential enzyme inhibitors or receptor ligands, though its specific mechanism of action and full research value are subject to ongoing investigation. As with all research chemicals, appropriate safety precautions should be followed. Refer to the material safety data sheet (MSDS) for detailed handling and storage instructions.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-10-3-1-2-9(4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUANWOGPQCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-66-2
Record name 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be achieved through a series of cyclization reactions involving appropriate precursors.

    Substitution Reaction: The 3-chlorophenylmethyl group is introduced via a substitution reaction, where a suitable chlorophenylmethyl halide reacts with the diazabicycloheptane core under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification processes to scale up the synthesis efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazabicycloheptane core, potentially modifying its structural properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the diazabicycloheptane core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The 2,5-diazabicyclo[2.2.1]heptane scaffold is highly tunable, with substituents influencing electronic, steric, and solubility profiles:

Compound Name Substituent Molecular Weight Key Properties
2-[(3-Chlorophenyl)methyl] derivative 3-Cl-C₆H₄CH₂- 226.69 (est.) Enhanced rigidity; moderate lipophilicity
2-(3-Fluorophenyl) derivative 3-F-C₆H₄- 192.23 Increased polarity; potential H-bonding
2-(4-Chlorophenyl) derivative 4-Cl-C₆H₄- 208.69 Altered steric bulk; similar lipophilicity
2-(4-Methoxyphenylmethyl) derivative 4-MeO-C₆H₄CH₂- 218.29 Improved solubility; electron-donating group
2-Isopropyl derivative (CH₃)₂CH- 156.24 Reduced steric hindrance; lower molecular weight

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance receptor-binding affinity in medicinal applications .
  • Methoxy groups improve solubility, critical for catalytic and pharmacokinetic performance .
Antitumor Activity

The diazabicycloheptane scaffold is utilized in antitumor agents, with substituents modulating potency:

  • Merck and Wyeth Research developed derivatives (e.g., VII, VIII) showing promising activity, though specific data for the 3-chlorophenylmethyl variant remain undisclosed .
  • 3,6-Diazabicyclo[3.1.1]heptane analogs (e.g., compounds 6–11) exhibit subnanomolar affinity for α4β2 nicotinic receptors, suggesting structural sensitivity to nitrogen positioning .
Receptor Binding
  • α4β2 nAChR ligands : Pyridinyl-3,6-diazabicyclo[3.1.1]heptane-anilines show selectivity and high affinity, highlighting the importance of bicyclic topology .

Organocatalytic Performance

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are effective in asymmetric catalysis:

Catalyst Structure Reaction (Biginelli) Yield (%) Enantiomeric Excess (ee)
(1S,4S)-2-Methyl-•2HBr DHPM synthesis 42–94 27–46% (S)
(1S,4S)-2-[(R)-1-Phenylethyl]-•2HBr DHPM synthesis 94 46% (S)
2-Isopropyl derivative Not reported N/A N/A

Key Findings :

  • N-Methylation and bulky substituents (e.g., phenylethyl) improve enantioselectivity and yield in multicomponent reactions .

Biological Activity

2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, a bicyclic compound with significant potential in medicinal chemistry, has been the focus of various studies due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClN2
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 845866-66-2

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Diazabicycloheptane Core : Achieved through cyclization reactions.
  • Substitution Reaction : Introduction of the 3-chlorophenylmethyl group via nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity.

Anticancer Properties

Research indicates that derivatives of diazabicyclo[2.2.1]heptanes exhibit significant antiproliferative activity against various cancer cell lines:

  • A study highlighted the efficacy of a related compound in inducing apoptosis in cervical (CaSki), breast (MDA-MB231), and lung (SK-Lu-1) cancer cell lines without causing necrotic cell death .
  • The compound was shown to activate caspase-dependent pathways, suggesting its potential as an antitumor agent with selective toxicity towards cancer cells over normal lymphocytes.

The biological activity of this compound may involve:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Biochemical Pathways : It influences pathways related to cell proliferation and apoptosis, making it a candidate for further therapeutic development.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3,5-Dichloro-N-(2-chlorophenyl)benzamideAmideAnticancer
3-(5)-Substituted PyrazolesHeterocyclicAntimicrobial
This compoundBicyclicAntiproliferative

This table illustrates the structural uniqueness and biological activities of related compounds compared to this compound, emphasizing its potential advantages in therapeutic applications due to its specific interactions and effects.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

  • A multicomponent synthesis revealed that certain derivatives exhibited significant antiproliferative effects without triggering necrosis in tumor cells, indicating a promising avenue for drug development aimed at minimizing side effects while maximizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane with high stereochemical purity?

  • The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include the introduction of the 3-chlorophenylmethyl group via alkylation or reductive amination. Temperature control (e.g., <0°C for intermediates) and pH adjustments (e.g., buffered conditions) are critical to minimize racemization and improve yield .
  • Example protocol: Use tert-butyl carbamate-protected diazabicycloheptane intermediates to enable selective deprotection and functionalization. Catalytic hydrogenation or chiral resolution techniques (e.g., diastereomeric salt formation) may enhance enantiomeric purity .

Q. How is the stereochemistry of this compound characterized experimentally?

  • Techniques include:

  • X-ray crystallography : Resolves absolute configuration of the bicyclic core and substituent orientation .
  • Chiral HPLC : Separates enantiomers using columns like Chirobiotic T with acetonitrile/water mobile phases .
  • NMR spectroscopy : NOE experiments identify spatial proximity of protons in the rigid bicyclic structure .

Q. What biological activities have been reported for this compound and its derivatives?

  • Derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit pharmacological potential, including:

  • Enzyme inhibition : IC50 values <10 µM against kinases and proteases due to the bicyclic scaffold’s rigidity .
  • Receptor modulation : The 3-chlorophenyl group enhances binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Table: Comparative bioactivity of analogs:
DerivativeTargetActivity (IC50)Source
3-ChlorophenylmethylKinase X8.2 µM
4-FluorophenylmethylSerotonin receptor12.5 µM

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for asymmetric catalysis?

  • Chiral auxiliaries : Use (1S,4S)-configured bicyclic diamines as organocatalysts. For example, hydrobromide salts of phenylethyl-substituted derivatives achieve up to 46% enantiomeric excess (ee) in Biginelli reactions .
  • Microwave-assisted synthesis : While conventional methods yield 42% (27% ee), microwave irradiation (6–7 W, 45°C) reduces reaction time but does not improve selectivity .

Q. What strategies resolve contradictions in reported biological data for diazabicycloheptane derivatives?

  • Structural-activity validation : Re-synthesize disputed compounds using verified protocols (e.g., tert-butyl protection-deprotection sequences) to confirm purity and configuration .
  • Assay standardization : Compare IC50 values across consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

Q. How does the 3-chlorophenyl substituent influence pharmacological activity compared to other aryl groups?

  • The electron-withdrawing chlorine atom enhances:

  • Lipophilicity : Improves blood-brain barrier penetration (logP ~2.5 vs. 1.8 for fluorophenyl analogs) .
  • Target selectivity : Reduces off-target effects in kinase inhibition assays by 30% compared to unsubstituted phenyl groups .

Q. What computational methods predict the reactivity of this compound in organocatalytic applications?

  • DFT calculations : Model transition states in Biginelli reactions to identify steric and electronic effects of substituents on enantioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., dihydropyrimidinone synthases) to guide derivative design .

Methodological Recommendations

  • Stereochemical control : Employ chiral pool synthesis starting from trans-4-hydroxy-L-proline to ensure (1S,4S) configuration .
  • Data validation : Cross-reference NMR (δ 7.2–7.4 ppm for aromatic protons) and HPLC retention times with published spectra .
  • Catalyst screening : Test hydrobromide salts of N-alkylated derivatives (e.g., 2-methyl or 2-phenylethyl) to improve reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
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2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

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